molecular formula C17H21N5O2 B2985153 Furan-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone CAS No. 1796965-51-9

Furan-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2985153
CAS No.: 1796965-51-9
M. Wt: 327.388
InChI Key: DHLTYWJTPZZJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a furan-2-yl group connected via a carbonyl moiety to a piperazine ring. The piperazine is further substituted at the 4-position with a pyridazine ring bearing a pyrrolidin-1-yl group at the 6-position (Fig. 1).

Properties

IUPAC Name

furan-2-yl-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c23-17(15-4-3-11-24-15)22-9-7-20(8-10-22)14-12-16(19-18-13-14)21-5-1-2-6-21/h3-4,11-13H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLTYWJTPZZJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the piperazine and furan rings through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazines.

Scientific Research Applications

Furan-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Substituents like trifluoromethyl (CF3, ) or dimethylamino (NMe2, ) alter the electron density of the heterocyclic ring, impacting receptor binding and metabolic stability. The pyrrolidin-1-yl group in the target compound may enhance lipophilicity and steric bulk compared to smaller substituents (e.g., methyl in compound 53).
  • Ring Systems: Pyridazine (target compound) vs. For example, pyridazine’s two adjacent nitrogen atoms may confer distinct pharmacokinetic properties .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

  • High-Melting Compounds : Thiazolo-pyrimidine derivatives (e.g., compound 2: 219–221°C ) exhibit higher melting points due to extended aromatic systems and hydrogen-bonding capacity.
  • Lower-Melting Compounds: Pyrrolo-triazine derivatives (e.g., compound 54: 158–160°C ) may have reduced crystallinity due to non-planar fused rings.

The target compound’s pyridazine-pyrrolidine substituent may result in intermediate melting behavior, balancing aromaticity and steric effects.

Metabolic Stability and Pathways

Metabolism of structurally related compounds (e.g., CP-93,393 ) involves:

Aromatic Hydroxylation : Predominant at electron-rich positions (e.g., 5-OH-CP-93,393).

Conjugation : Glucuronidation/sulfation of hydroxylated metabolites.

Ring Cleavage : Pyrimidine ring degradation observed in CP-93,393 (8–15% of metabolites) .

However, the pyrrolidine’s susceptibility to N-oxidation or ring opening warrants further study.

Biological Activity

Furan-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features several functional groups, including a furan ring, a pyridazine ring, and a piperazine moiety. Its IUPAC name is furan-2-yl-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone. The molecular formula is C17H21N5O2C_{17}H_{21}N_{5}O_{2} with a molecular weight of 329.38 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Preparation of the Pyridazine Ring : This is often the first step in the synthesis.
  • Introduction of the Piperazine and Furan Rings : Achieved through nucleophilic substitution and cyclization reactions.
  • Optimization of Reaction Conditions : Utilizing catalysts and controlling temperature to enhance yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted that related structures demonstrated IC50 values ranging from 7.9 to 92 µM against various cancer cell lines, suggesting potential efficacy in cancer treatment .

Neuropharmacological Effects

The compound's structural components suggest possible interactions with neurotransmitter receptors. For instance, derivatives containing piperazine rings have shown affinity for serotoninergic (5-HT) and dopaminergic receptors, indicating potential use in neuropharmacology .

Enzyme Inhibition

Furan-based compounds have been studied for their ability to inhibit specific enzymes such as monoacylglycerol lipase (MAGL), which plays a role in cannabinoid metabolism. Compounds with similar structures have demonstrated competitive inhibition with IC50 values in the low nanomolar range .

Case Studies

Case Study 1: Anticancer Activity
A recent study evaluated the biological activity of a furan-based compound similar to this compound against human breast cancer cells, reporting an IC50 value of 80 nM, indicating potent anticancer properties.

Case Study 2: Neuropharmacological Evaluation
In another investigation, a derivative was tested for its effects on serotonin receptors, showing notable affinity for 5-HT2A receptors with a pKi value comparable to classical antipsychotics, suggesting its potential as a neuroleptic drug .

Research Findings Summary Table

Study Biological Activity IC50 Value Target
Study 1Anticancer80 nMBreast Cancer Cells
Study 2NeuropharmacologicalNot specifiedSerotonin Receptors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.